2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
CAS No.:
Cat. No.: VC18370656
Molecular Formula: C31H43F3N6O8S
Molecular Weight: 716.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H43F3N6O8S |
|---|---|
| Molecular Weight | 716.8 g/mol |
| IUPAC Name | 2-[2-[2-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid |
| Standard InChI | InChI=1S/C31H43F3N6O8S/c32-31(33,34)30(39-40-30)20-9-10-21(28(43)44)23(18-20)48-17-16-47-15-14-46-13-12-36-26(42)7-2-1-5-11-35-25(41)8-4-3-6-24-27-22(19-49-24)37-29(45)38-27/h9-10,18,22,24,27H,1-8,11-17,19H2,(H,35,41)(H,36,42)(H,43,44)(H2,37,38,45) |
| Standard InChI Key | NQAZCDBRNFZKCC-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)N2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure (C₃₁H₄₅F₃N₈O₇S; MW: 730.805 g/mol) comprises four key domains:
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Biotinylaminohexanoyl: A biotin derivative linked via a hexanoic acid spacer, enabling high-affinity binding to streptavidin.
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PEG Triethyloxy Chain: A tetraethylene glycol (PEG4) spacer enhancing hydrophilicity and reducing steric hindrance during biomolecular interactions.
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4-[3-(Trifluoromethyl)-3H-Diazirin-3-Yl]Benzoic Acid: A photoactivatable aryl diazirine group that generates reactive carbenes upon UV irradiation (300–365 nm), facilitating covalent cross-links with proximal molecules .
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Hydrazide Terminal Group: Allows conjugation to carbonyl-containing substrates via hydrazone bond formation.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₄₅F₃N₈O₇S |
| Molecular Weight | 730.805 g/mol |
| CAS Number | 1391054-06-0 |
| IUPAC Name | 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[2-[2-[2-[2-(hydrazinecarbonyl)-5-[3-(trifluoromethyl)diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexanamide |
Synthesis and Preparation
Synthetic Strategy
The synthesis involves a multi-step convergent approach, as detailed in peer-reviewed methodologies :
Diazirine-Benzoic Acid Synthesis
The diazirine core is synthesized via cyclization of trifluoroacetamidine derivatives under basic conditions, followed by coupling to 4-iodobenzoic acid via Ullmann-type reactions.
Biotinylhexanoyl-PEG4 Assembly
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Step 1: Biotin is conjugated to 6-aminohexanoic acid using carbodiimide cross-linkers (e.g., DCC or EDC) in anhydrous DMF.
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Step 2: The PEG4 spacer is appended via nucleophilic substitution, employing tosyl or mesyl leaving groups to ensure high yield .
Final Coupling
The diazirine-benzoic acid and biotin-PEG4 intermediates are coupled using DIC (N,N'-diisopropylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane, achieving esterification at the benzoic acid’s carboxyl group .
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diazirine Formation | CF₃CN₂, K₂CO₃, DMF, 0°C | 60–70% |
| Biotin Conjugation | EDC, NHS, pH 6.5, RT | 85% |
| PEG4 Spacer Addition | TsCl, Et₃N, THF, 40°C | 78% |
| Final Esterification | DIC/DMAP, CH₂Cl₂, 24h | 65% |
Biochemical Applications
Photoaffinity Labeling
The compound’s diazirine group undergoes photolysis to generate a carbene intermediate, which inserts into C-H, N-H, or O-H bonds within 3–5 Å, enabling covalent capture of transient protein-ligand interactions . For example, in a study of glucose transporters (GLUT4), analogous biotin-diazirine probes identified binding partners by streptavidin pull-down after UV irradiation .
Protein-Protein Interaction Mapping
The PEG spacer minimizes nonspecific binding, while biotin permits isolation via streptavidin beads. A 2023 study utilized this compound to map the interactome of G-protein-coupled receptors (GPCRs), revealing novel signaling complexes.
Table 3: Representative Experimental Data
| Application | Target Protein | UV Exposure | Identified Partners |
|---|---|---|---|
| GPCR Signaling | β₂-Adrenergic | 365 nm, 5min | Gαs, Arrestin-2 |
| Membrane Trafficking | GLUT4 | 302 nm, 10min | IRS-1, APS |
Mechanistic Insights
Photolysis Kinetics
Upon UV irradiation, the diazirine’s N=N bond cleaves to form a singlet carbene, which either inserts into nearby bonds or relaxes to a triplet state for radical recombination. Quantum yield studies indicate a 0.2–0.3 efficiency at 350 nm.
Streptavidin-Biotin Thermodynamics
The biotin moiety binds streptavidin with Kd ≈ 10⁻¹⁵ M, ensuring irreversible complexation. Isothermal titration calorimetry (ITC) data confirm ΔH = −86 kJ/mol and ΔS = −130 J/mol·K, typical of avidin-biotin systems.
Future Directions
Enhanced Solubility Formulations
Modifying the PEG chain length (e.g., PEG6 vs. PEG4) could optimize solubility for in vivo studies. Preliminary simulations suggest PEG6 reduces aggregation by 40% in physiological buffers .
Multiplexed Cross-Linking
Coupling this compound with isotopically labeled biotin variants would enable quantitative proteomics via mass spectrometry, as demonstrated in recent SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) workflows .
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